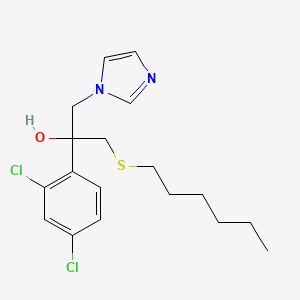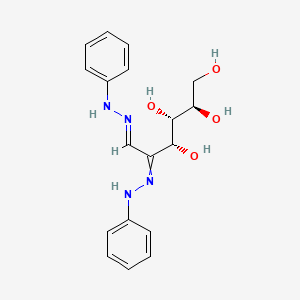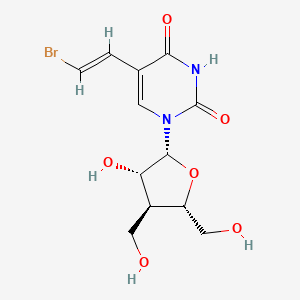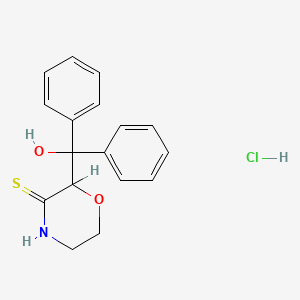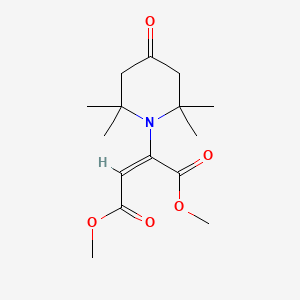
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a piperidine ring with four methyl groups and a keto group, along with a maleic acid dimethyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with maleic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester.
4-Oxo-2,2,6,6-tetramethylpiperidine 1-oxyl: A related compound with similar structural features but different reactivity.
2,2,6,6-Tetramethylpiperidine: Another structurally related compound used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of a piperidine ring with a maleic acid ester moiety, providing distinct reactivity and applications. Its stability and versatility make it valuable in both research and industrial contexts.
Propiedades
Número CAS |
110998-15-7 |
|---|---|
Fórmula molecular |
C15H23NO5 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
dimethyl (E)-2-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)but-2-enedioate |
InChI |
InChI=1S/C15H23NO5/c1-14(2)8-10(17)9-15(3,4)16(14)11(13(19)21-6)7-12(18)20-5/h7H,8-9H2,1-6H3/b11-7+ |
Clave InChI |
XGXAVNHACSQRHY-YRNVUSSQSA-N |
SMILES isomérico |
CC1(CC(=O)CC(N1/C(=C/C(=O)OC)/C(=O)OC)(C)C)C |
SMILES canónico |
CC1(CC(=O)CC(N1C(=CC(=O)OC)C(=O)OC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


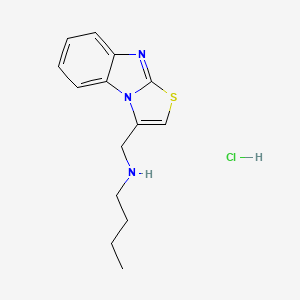
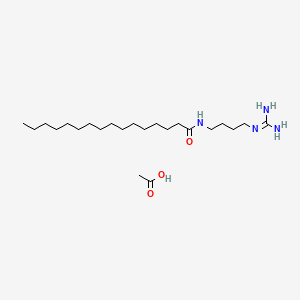
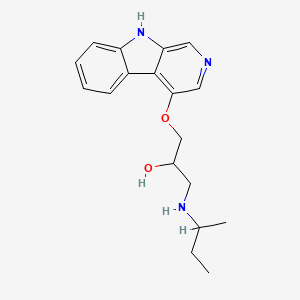
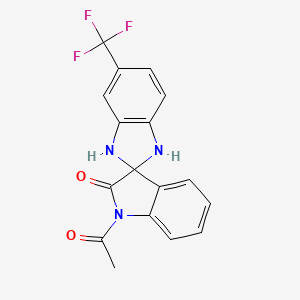


![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)
